molecular formula C12H7NO3 B14415303 1-Acenaphthenone, 6-nitro- CAS No. 81851-71-0

1-Acenaphthenone, 6-nitro-

Cat. No.: B14415303
CAS No.: 81851-71-0
M. Wt: 213.19 g/mol
InChI Key: OCYVPHYKZJQYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acenaphthenone, 6-nitro- is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a nitro group at the 6th position of the acenaphthenone structure. It is a yellow crystalline solid and is primarily used in organic synthesis and research.

Preparation Methods

1-Acenaphthenone, 6-nitro- can be synthesized through various methods. One common synthetic route involves the nitration of 1-acenaphthenone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the oxidation of acenaphthene followed by nitration .

Chemical Reactions Analysis

1-Acenaphthenone, 6-nitro- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acenaphthenequinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-acenaphthenone, 6-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the formation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular structures .

Comparison with Similar Compounds

1-Acenaphthenone, 6-nitro- can be compared with other nitro-substituted acenaphthene derivatives, such as:

Properties

CAS No.

81851-71-0

Molecular Formula

C12H7NO3

Molecular Weight

213.19 g/mol

IUPAC Name

6-nitro-2H-acenaphthylen-1-one

InChI

InChI=1S/C12H7NO3/c14-11-6-7-2-1-3-8-10(13(15)16)5-4-9(11)12(7)8/h1-5H,6H2

InChI Key

OCYVPHYKZJQYDB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=CC=C2)C(=CC=C3C1=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.